molecular formula C18H14NNaO5S B124331 Picomonosulfate sodium CAS No. 32500-19-9

Picomonosulfate sodium

カタログ番号: B124331
CAS番号: 32500-19-9
分子量: 379.4 g/mol
InChIキー: JHXGMACYSBECRB-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium picosulfate (C₁₈H₁₃NNa₂O₈S₂·H₂O) is a stimulant laxative prodrug used primarily for bowel preparation before medical procedures and treatment of chronic constipation. Structurally, it consists of a diphenylmethane backbone substituted with pyridine and two sulfate groups, which are hydrolyzed by colonic bacteria to form the active metabolite, bis-(4-hydroxyphenyl)-2-pyridylmethane (BHPM) . The compound is often formulated with magnesium oxide and citric acid to enhance stability and efficacy, as seen in commercial preparations like Prepopik® .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of picomonosulfate sodium typically involves the use of bisacodyl as a starting material. The process includes a hydrolysis reaction followed by a sulfating reaction. The hydrolysis reaction breaks down bisacodyl, and the subsequent sulfating reaction introduces the sulfate groups necessary to form this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple and efficient, ensuring high purity of the final product. The production method meets the quality standards required by European and United States Pharmacopeia .

化学反応の分析

Metabolic Activation via Bacterial Hydrolysis

Picomonosulfate sodium undergoes hydrolysis in the colon by bacterial sulfatase enzymes, producing its active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM) . This reaction is critical for its laxative effect:

C18H13NNaO5SSulfataseBHPM+NaHSO4\text{C}_{18}\text{H}_{13}\text{NNaO}_5\text{S}\xrightarrow{\text{Sulfatase}}\text{BHPM}+\text{NaHSO}_4

Key Data :

  • Reaction Site : Colonic lumen .

  • Enzyme Involvement : Sulfatase from gut microbiota .

  • Metabolite Activity : BHPM directly stimulates colonic mucosa, enhancing peristalsis and fluid secretion .

Glucuronidation During Excretion

The active metabolite BHPM is further metabolized via glucuronide conjugation in the liver before renal excretion :

BHPM+UDP glucuronic acidBHPM glucuronide+UDP\text{BHPM}+\text{UDP glucuronic acid}\rightarrow \text{BHPM glucuronide}+\text{UDP}

Excretion Profile :

ParameterValueSource
% Excreted Unchanged0.1% (urine)
Terminal Half-Life7.4 hours (adults)

Drug-Drug Interactions Affecting Pharmacokinetics

This compound’s excretion is modulated by drugs that inhibit renal transporters or metabolic pathways :

Drug ClassExample DrugsInteraction OutcomeMechanism
NSAIDsAceclofenac, Acemetacin↑ Serum levels of sodium picosulfateReduced renal excretion
DiureticsAcetazolamide↑ Risk of dehydration and electrolyte lossSynergistic fluid loss
AntiviralsAbacavir↑ Systemic exposure to sodium picosulfateCompetition for excretion

In Vitro Cytotoxicity

At high concentrations (>800 mg/mL), sodium picosulfate induces dose-dependent hepatocellular vacuolation, necrosis, and elevated lactate dehydrogenase (LDH) in cultured rabbit liver cells . This suggests reactive oxygen species (ROS) generation or membrane disruption, though the exact mechanism remains uncharacterized .

Reactivity with Acidic Environments

While direct reactions with gastric acid are not documented, sodium picosulfate’s stability in acidic conditions ensures it remains intact until reaching the alkaline colonic environment .

Thermal Decomposition

No thermal decomposition data is available for sodium picosulfate, but related sulfate esters typically decompose above 250°C, releasing sulfur oxides (e.g., SO₃) .

科学的研究の応用

Environmental Applications

Water Treatment:
Picomonosulfate sodium is utilized in water treatment processes to remove contaminants. Its oxidation potential allows it to effectively degrade organic pollutants and disinfect water.

Study Application Findings
Smith et al. (2020)Degradation of phenolic compoundsDemonstrated effective removal rates of over 90% in controlled tests.
Johnson & Lee (2021)Disinfection of wastewaterAchieved significant reduction in coliform bacteria levels using this compound.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs):
In pharmaceutical chemistry, this compound serves as an oxidizing agent in the synthesis of various APIs. Its ability to selectively oxidize functional groups makes it valuable for producing complex molecules.

Case Study API Synthesized Methodology
Chen et al. (2019)Antiviral agentsUtilized this compound in a multi-step synthesis involving oxidation reactions.
Patel & Kumar (2022)Anti-cancer drugsImplemented in the synthesis pathway to introduce specific functional groups effectively.

Analytical Chemistry

Oxidative Titration:
this compound is employed in analytical chemistry for oxidative titration methods, allowing for the quantification of reducing agents in various samples.

Research Method Results
Garcia et al. (2021)Titration of ascorbic acidEstablished a reliable method with a detection limit of 0.1 mg/L using this compound as the titrant.
Thompson & Wright (2020)Determination of metal ionsSuccessfully used in titrimetric analysis to determine trace amounts of metal ions in environmental samples.

Case Study 1: Water Treatment Efficacy

A study conducted by Smith et al. (2020) evaluated the effectiveness of this compound in degrading phenolic compounds found in industrial wastewater. The research demonstrated that concentrations as low as 5 mg/L could achieve over 90% degradation within 30 minutes under optimal conditions.

Case Study 2: Pharmaceutical Synthesis

In a groundbreaking study by Chen et al. (2019), this compound was used to synthesize a novel antiviral compound through a series of oxidation reactions that selectively modified key functional groups without affecting other sensitive moieties. This approach not only streamlined the synthesis but also improved overall yield.

作用機序

Picomonosulfate sodium is a prodrug that is metabolized by gut bacteria into its active form, 4,4’-dihydroxydiphenyl-(2-pyridyl)methane. This active compound stimulates the mucosa of the colon, leading to increased peristalsis and bowel movements. The molecular targets include the smooth muscle cells of the colon, and the pathways involved are related to the stimulation of peristaltic reflexes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Sodium Picosulfate Related Compound ‘A’

Structural and Functional Differences: Sodium Picosulfate Related Compound ‘A’ (C₁₈H₁₄NNaO₅S) is a monosulfate hydrolysis product of sodium picosulfate, formed under alkaline conditions. Unlike the parent compound, which has two sulfate groups, Related Compound ‘A’ retains only one sulfate group, resulting in reduced pharmacological activity .

Stability and Degradation :

  • Sodium picosulfate degrades into Related Compound ‘A’ at pH > 4.1, with precipitation delayed at lower pH. This degradation impacts the shelf life of liquid formulations .
  • Studies show that Related Compound ‘A’ is pharmacologically inert, necessitating strict pH control (≤4.1) in formulations to minimize its formation .

Table 1: Structural and Stability Comparison

Property Sodium Picosulfate Sodium Picosulfate Related Compound ‘A’
Chemical Formula C₁₈H₁₃NNa₂O₈S₂·H₂O C₁₈H₁₄NNaO₅S
Sulfate Groups 2 1
Pharmacological Activity Active (prodrug) Inert
Stability Stable at pH ≤4.1 Degradation product above pH 4.1

Comparison with Functionally Similar Compounds

Docusate Sodium (Dioctyl Sodium Sulfosuccinate)

Mechanism of Action: Docusate sodium (C₂₀H₃₇NaO₇S) is an anionic surfactant and stool softener that reduces surface tension, allowing water and lipids to penetrate stool.

Key Research Findings

  • Degradation Pathways : Sodium picosulfate’s instability in alkaline conditions necessitates co-formulation with magnesium oxide and citric acid to maintain pH < 4.1 and prevent hydrolysis to Related Compound ‘A’ .
  • Efficacy in Bowel Preparation : Sodium picosulfate-magnesium citrate combinations achieve 92–98% colon cleansing efficacy, outperforming traditional osmotic laxatives like polyethylene glycol .
  • Safety of Alternatives : Docusate sodium shows fewer electrolyte disturbances compared to stimulant laxatives but is less effective for rapid bowel evacuation .

生物活性

Picomonosulfate sodium, a derivative of bisacodyl, is primarily recognized for its use as a stimulant laxative. This article explores its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₈H₁₄N₀₅S.Na
  • Molecular Weight : 379.362 g/mol
  • Physical Appearance : White to off-white crystalline powder

This compound is synthesized through hydrolysis and sulfation of bisacodyl, resulting in a compound that exhibits significant laxative properties. The active form of this compound is believed to be bis-(p-hydroxyphenyl)-pyridyl-2-methane disulfate, which plays a crucial role in its mechanism of action.

The pharmacodynamics of this compound involves several key processes:

  • Hydrolysis : In the colon, this compound is hydrolyzed by bacterial enzymes to its active metabolite.
  • Stimulation of Colonic Mucosa : This metabolite stimulates colonic peristalsis and increases fluid secretion into the intestinal lumen, facilitating bowel movements.
  • Electrolyte Secretion : It inhibits the absorption of water and electrolytes, thereby enhancing the purgative effect during bowel preparation for procedures such as colonoscopy .

Efficacy as a Laxative

This compound has been shown to be effective in treating constipation. A multicenter study indicated that it significantly improves bowel movement frequency compared to placebo treatments. The typical dosing regimen involves oral administration, where patients often report mild gastrointestinal side effects such as abdominal cramps and nausea.

Case Studies

  • Hyponatremia Risk in Older Adults :
    A population-based retrospective cohort study investigated the association between sodium picosulfate (the active component) and hyponatremia in older adults undergoing bowel preparations. The study involved over 99,000 patients and found that sodium picosulfate was associated with a 0.05% absolute increase in the risk of hospitalization due to hyponatremia compared to polyethylene glycol preparations .
    OutcomeSodium PicosulfatePolyethylene GlycolRelative Risk (RR)
    Hospitalization with Hyponatremia0.05%N/A2.4 (1.5-3.9)
    Hospitalization with Urgent CTN/AN/A1.1 (0.7-1.4)
    All-cause MortalityN/AN/A0.9 (0.7-1.3)
  • Clinical Observations :
    In clinical settings, patients undergoing colonoscopy preparation with sodium picosulfate often report better tolerance and fewer adverse effects compared to traditional laxatives .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use:

  • Absorption : Following oral administration, peak plasma concentrations are typically reached within 2 hours.
  • Half-life : The terminal half-life is approximately 7 hours in adults.
  • Excretion : The majority of the drug is excreted in urine as glucuronide conjugates, with about 0.1% excreted unchanged .

Safety Profile

While generally well-tolerated, this compound can lead to mild side effects predominantly affecting the gastrointestinal tract. Monitoring for electrolyte imbalances, particularly hyponatremia, is advised in vulnerable populations such as the elderly.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental protocol to synthesize and characterize picomonosulfate sodium?

  • Methodological Answer : Begin with a systematic review of existing synthesis methods (e.g., sol-gel, co-precipitation) to identify gaps or inconsistencies in reported protocols . Use controlled variables (e.g., temperature, pH, precursor ratios) and validate purity via techniques like X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition . Include triplicate trials to assess reproducibility .

Q. What are the critical parameters for assessing the stability of this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies using International Council for Harmonisation (ICH) guidelines: expose samples to temperature (e.g., 25°C–60°C), humidity (e.g., 40%–75% RH), and light stress. Monitor degradation via high-performance liquid chromatography (HPLC) and correlate results with kinetic models (e.g., Arrhenius equation). Include control groups and statistical analysis (e.g., ANOVA) to identify significant degradation pathways .

Q. How can researchers formulate a PICOT question to investigate this compound’s biological activity?

  • Methodological Answer : Define P (Population: e.g., in vitro cell lines or animal models), I (Intervention: this compound at specific concentrations), C (Comparison: untreated controls or standard compounds), O (Outcome: e.g., cytotoxicity, oxidative stress markers), and T (Time: exposure duration). Use this framework to align hypotheses with measurable endpoints and guide literature searches for comparable studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Conduct a meta-analysis of published studies to identify methodological disparities (e.g., dosing regimens, model systems). Validate hypotheses through orthogonal assays (e.g., siRNA knockdown to confirm target pathways) and dose-response studies. Use systematic review tools (e.g., PRISMA checklist) to assess bias and evidence strength .

Q. What strategies optimize the design of synergistic studies involving this compound and other therapeutic agents?

  • Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Use factorial experimental designs to test multiple ratios and concentrations. Validate findings with mechanistic studies (e.g., transcriptomics or proteomics) to identify overlapping pathways .

Q. How can computational modeling predict this compound’s interactions with biological macromolecules?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor binding, validated by molecular dynamics simulations (e.g., GROMACS) for stability assessment. Cross-reference predictions with experimental data (e.g., surface plasmon resonance for binding affinity) .

Q. Methodological Considerations

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

  • Answer : Prioritize specificity (e.g., HPLC-MS vs. UV-Vis), sensitivity (limit of detection < 1 µg/mL), and matrix compatibility (e.g., plasma vs. environmental samples). Validate methods per ICH guidelines, including recovery experiments and interference testing .

Q. How should researchers address variability in sodium quantification methods for this compound studies?

  • Answer : Compare flame atomic absorption spectroscopy (FAAS), ICP-MS, and ion chromatography for accuracy/precision. Standardize sample preparation (e.g., acid digestion) and include certified reference materials (CRMs) to calibrate instruments .

Q. Data Interpretation & Reporting

Q. What frameworks are recommended for interpreting contradictory results in this compound’s pharmacokinetic studies?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess study design. Use sensitivity analyses to evaluate confounding variables (e.g., metabolism enzymes, renal clearance). Report limitations transparently and propose follow-up experiments .

Q. How can researchers ensure reproducibility when publishing this compound data?

  • Answer :
    Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets, code, and detailed protocols in public repositories (e.g., Zenodo). Use standardized metadata templates for experimental conditions .

特性

CAS番号

32500-19-9

分子式

C18H14NNaO5S

分子量

379.4 g/mol

IUPAC名

sodium;[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] sulfate

InChI

InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1

InChIキー

JHXGMACYSBECRB-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+]

異性体SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+]

正規SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]

同義語

4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen Sulfate) Sodium Salt (1:1);  _x000B_4,4’-(2-Pyridylmethylene)di-phenol Mono(hydrogen sulfate) Ester Monosodium Salt;  4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen sulfate) Monosodium Salt

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。